4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid
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Overview
Description
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with a molecular formula of C10H16O4 It is characterized by the presence of a cyclohexene ring substituted with a carboxylic acid group and a 1,2-dihydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable dihydroxypropan-2-yl precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group can form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-2-propanyl)-1-cyclohexene-1-carboxylic acid: This compound has a similar structure but differs in the position of the hydroxyl groups.
Cyclohexene-1-carboxylic acid: Lacks the dihydroxypropan-2-yl group, making it less versatile in certain reactions.
Uniqueness
4-(1,2-Dihydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides specific steric and electronic properties that can be exploited in various applications.
Properties
CAS No. |
52670-51-6 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(1,2-dihydroxypropan-2-yl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(14,6-11)8-4-2-7(3-5-8)9(12)13/h2,8,11,14H,3-6H2,1H3,(H,12,13) |
InChI Key |
OEPVVGSSFNHCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1CCC(=CC1)C(=O)O)O |
Origin of Product |
United States |
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